4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques used, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and spectral properties.Scientific Research Applications
Synthesis and Characterization
- A study explored the synthesis of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and its mixed ligand complexes, highlighting their antimicrobial and cytotoxic activities. These compounds demonstrated good cytotoxic activity, suggesting potential biomedical applications (Aiyelabola et al., 2017).
Catalysis and Organic Synthesis
- Novel polystyrene-supported TBD catalysts were developed using 4-hydroxycoumarin derivatives. These catalysts were effectively used in Michael additions, showcasing their potential in organic synthesis and pharmaceutical applications (Alonzi et al., 2014).
Colorimetric Sensing
- A colorimetric sensor based on 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one was developed for selective detection of Cu2+ and CN− in aqueous solutions. This highlights the use of 2H-chromen-2-one derivatives in environmental monitoring and chemical sensing (Jo et al., 2014).
Green Chemistry and Synthesis
- Nanofibre sepiolite was used to catalyze the synthesis of 2-amino-4H-chromene derivatives, including 4-hydroxy-2H-chromen-2-one, under eco-friendly conditions. This approach offers advantages like high yields and reusability, contributing to sustainable chemistry practices (Mohammadinezhad & Akhlaghinia, 2018).
Anticancer Research
- Research on 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene derivatives, synthesized using 4-hydroxy-2H-chromen-2-one, demonstrated significant anticancer activity against various cancer cell lines. This indicates the potential of such compounds in developing new cancer therapies (El-Agrody et al., 2020).
Biological Activities
- Aminothiazole derivatives of 4-hydroxy-2H-chromen-2-one, prepared via Hantzsch reaction, were investigated for their potential biological activities, suggesting their application in medicinal chemistry (Sukdolak et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes determining appropriate handling and disposal procedures.
Future Directions
This involves identifying areas where further research on the compound is needed. It could include potential applications, synthesis of derivatives, or investigation of new reactions.
properties
IUPAC Name |
4-(2-aminoethyl)-7-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-4-3-7-5-11(14)15-10-6-8(13)1-2-9(7)10/h1-2,5-6,13H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGGABMGJWSQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-7-hydroxy-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.